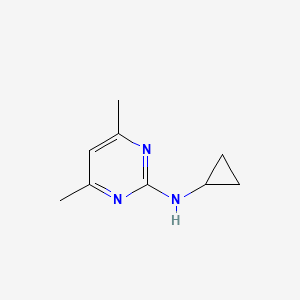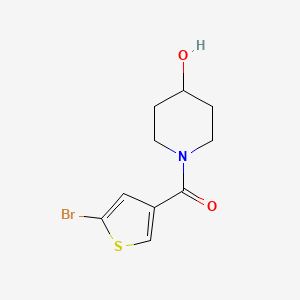![molecular formula C13H18N2O B1386364 [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine CAS No. 871688-89-0](/img/structure/B1386364.png)
[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine
Overview
Description
2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine, also known as TBBO, is an organic compound with a unique chemical structure that has been used for a variety of scientific applications. TBBO has a variety of properties, including a high boiling point, low solubility in water, and a high affinity for organic solvents. TBBO has been used in a variety of scientific research applications, including as a reagent for chemical synthesis, as an inhibitor for certain enzymes, and as a fluorescent dye.
Scientific Research Applications
Optical Brightening
“[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine” is used as an optical brightener . This application involves converting ultraviolet (UV) light into visible light, enhancing the brightness and whiteness of materials . It’s particularly useful in paper and fabric manufacturing, where it can improve the appearance of the final product.
Fluorescent Brightening for Thermoplastics
The compound serves as a fluorescent brightener for thermoplastic resins, such as polyvinyl chloride (PVC), acrylic resin, and polyester fiber . By absorbing UV light and re-emitting it as visible light, it can make these materials appear more vibrant and aesthetically pleasing.
Paints and Coatings
In the field of paints and coatings, “[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine” is added to enhance the luminosity and durability of the product . The brightening effect helps maintain the color intensity over time, even under sun exposure.
Printing Inks
This chemical is also used in printing inks to achieve a fluorescent effect . The brightening properties ensure that printed materials stand out, which is particularly important for advertising and packaging industries.
Electrical Contact Lubricants Detection
The ability of “[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine” to fluoresce under UV light makes it a valuable tool in detecting the presence of thin-film electrical contact lubricants . This application is crucial in the electronics industry, where proper lubrication is essential for the functionality and longevity of components.
Photoluminescence Experiments
The compound is suitable for photoluminescence experiments , particularly on doped silica films . These experiments are important in the study of light-emitting materials and have implications for developing new types of LEDs and display technologies.
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The compound was prepared by the reaction of thiophene-2,5-dicarboxylic acid and 2-amino-4-tert-butyl-phenol . The two 1,3-benzoxazole rings are almost planar, which might influence its interaction with its targets .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The compound is known to be a fluorescent brightener , suggesting it may have light-emitting properties at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine. For instance, the compound is flammable and can cause irritation to the skin, eyes, and respiratory system . It’s also worth noting that the compound may be hazardous to the environment, particularly water bodies .
properties
IUPAC Name |
2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)9-4-5-11-10(8-9)15-12(16-11)6-7-14/h4-5,8H,6-7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTYYVCTNDTKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386283.png)
![[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine](/img/structure/B1386284.png)

![[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1386286.png)

![2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1386293.png)


![1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386297.png)
![potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate](/img/structure/B1386299.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid](/img/structure/B1386300.png)


